5-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12BrN3 |
|---|---|
Molecular Weight |
242.12 g/mol |
IUPAC Name |
5-bromo-3-pyrrolidin-1-ylpyridin-2-amine |
InChI |
InChI=1S/C9H12BrN3/c10-7-5-8(9(11)12-6-7)13-3-1-2-4-13/h5-6H,1-4H2,(H2,11,12) |
InChI Key |
JBZFYNFXBAWMST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(N=CC(=C2)Br)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 5 Bromo 3 Pyrrolidin 1 Yl Pyridin 2 Amine and Its Analogs
Synthetic Approaches to the 2-Aminopyridine (B139424) Core
The construction of the 2-aminopyridine nucleus, particularly with a dense substitution pattern as seen in 5-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine, can be approached through several modern synthetic strategies. These methods often involve the sequential or convergent introduction of the required substituents onto a pre-existing pyridine (B92270) ring or the construction of the ring itself with the desired functionalities.
Transition Metal-Catalyzed Amination of Halopyridines
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, providing mild and efficient alternatives to classical methods. Palladium and copper-based catalytic systems are particularly prominent in the synthesis of aminopyridines from their halo-substituted precursors.
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgrsc.org This methodology is widely applicable to the synthesis of aryl and heteroaryl amines from the corresponding halides or triflates. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org The choice of ligand is crucial and has evolved over time, with bulky, electron-rich phosphine ligands often providing the best results for challenging substrates like heteroaryl halides. nih.gov
For the synthesis of analogs of this compound, a plausible strategy involves the sequential palladium-catalyzed amination of a di- or tri-halopyridine. For instance, a suitably protected 2,3,5-trihalopyridine could first undergo a selective amination with pyrrolidine (B122466) at the C3 position, followed by a second amination at the C2 position with an ammonia (B1221849) equivalent. The regioselectivity of these sequential aminations can often be controlled by the nature of the halogen leaving groups (I > Br > Cl) and the specific reaction conditions.
A variety of palladium sources and ligands can be employed in these transformations, as highlighted in the table below.
| Catalyst System Component | Examples | Role |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | Xantphos, BINAP, dppf, tBuBrettPhos | Stabilizes the palladium center and facilitates the catalytic cycle. |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Promotes deprotonation of the amine and facilitates reductive elimination. |
| Solvent | Toluene (B28343), Dioxane, THF | Provides the reaction medium. |
This table provides examples of catalyst system components commonly used in Buchwald-Hartwig amination reactions.
Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann or Ullmann-type reactions, represent another important strategy for the synthesis of aminopyridines. researchgate.net While traditionally requiring harsh reaction conditions, modern advancements have led to the development of milder protocols, often employing ligands to facilitate the catalytic cycle. These reactions can be particularly useful for the amination of electron-deficient halopyridines.
In the context of synthesizing the target compound's precursors, a copper-catalyzed reaction between 3,5-dibromopyridine (B18299) or 3-bromo-5-iodopyridine (B183754) and pyrrolidine has been reported. semanticscholar.org For example, the reaction of 3-bromo-5-iodopyridine with pyrrolidine in the presence of a copper(I) iodide (CuI) catalyst and potassium carbonate (K₃PO₄) as a base can afford 5-bromo-3-(pyrrolidin-1-yl)pyridine. semanticscholar.org This intermediate can then, in principle, be further functionalized at the C2 position.
| Catalyst System Component | Examples | Role |
| Copper Catalyst | CuI, Cu₂O, Cu(OAc)₂ | The active catalyst for C-N bond formation. |
| Ligand (optional) | 1,10-Phenanthroline, DMEDA | Can accelerate the reaction and improve yields. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the amine nucleophile. |
| Solvent | DMF, Dioxane, Ethylene Glycol | Provides the reaction medium, often a high-boiling polar aprotic solvent. |
This table illustrates typical components for copper-catalyzed amination reactions.
Nucleophilic Aromatic Substitution (SNAr) Strategies on Pyridine Halides
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. youtube.comnih.govlibretexts.org In the case of pyridines, the presence of the electronegative nitrogen atom makes the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions. The reactivity of halopyridines in SNAr reactions is further enhanced by the presence of electron-withdrawing groups.
A key step in the synthesis of the target compound involves the SNAr reaction of 3,5-dibromopyridine with pyrrolidine. Research has shown that this reaction can be efficiently carried out under microwave irradiation without the need for a metal catalyst or a strong base. semanticscholar.org Reacting 3,5-dibromopyridine with an excess of pyrrolidine in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures (e.g., 180 °C) for a short duration (e.g., 30 minutes) under microwave heating can provide 5-bromo-3-(pyrrolidin-1-yl)pyridine in good yield. semanticscholar.org In contrast, conventional heating under similar conditions results in a significantly lower yield. semanticscholar.org
The general mechanism for SNAr on a halopyridine involves the nucleophilic attack of the amine on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent expulsion of the halide ion restores the aromaticity of the pyridine ring, yielding the aminated product.
Multicomponent Reactions for 2-Aminopyridine Derivatives
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. wikipedia.org Several MCRs have been developed for the synthesis of substituted pyridines, including 2-aminopyridine derivatives.
While a direct MCR for the synthesis of this compound has not been specifically reported, various MCR strategies provide access to highly substituted 2-aminopyridine cores. researchgate.netnih.gov These reactions often involve the condensation of an active methylene (B1212753) compound (like malononitrile), a carbonyl compound, and an ammonia source, sometimes in the presence of a catalyst. The Thorpe-Ziegler reaction and related cyclizations are foundational to many of these processes. The complexity and specific substitution pattern of the target molecule, however, make a one-pot MCR approach challenging, likely requiring a more stepwise functionalization strategy.
Regioselective Functionalization of Pyridine Rings
The synthesis of polysubstituted pyridines like this compound heavily relies on the ability to introduce functional groups at specific positions of the pyridine ring with high selectivity. This can be achieved through a variety of methods, including directed ortho-metalation, halogen-metal exchange, and regioselective halogenation.
A key transformation in the synthesis of the target compound is the regioselective introduction of the bromine atom at the C5 position and the pyrrolidine group at the C3 position. As discussed, this can be achieved starting from 3,5-dibromopyridine, where one bromine atom is selectively substituted by pyrrolidine. semanticscholar.org
The final step, the introduction of the amino group at the C2 position, presents a significant challenge in regioselectivity. One classical method for the direct amination of pyridines is the Chichibabin reaction, which involves the treatment of a pyridine with sodium amide (NaNH₂) to introduce an amino group, typically at the C2 position. wikipedia.orgthieme.de The reaction proceeds via a nucleophilic addition-elimination mechanism with hydride as the leaving group. wikipedia.org The regioselectivity of the Chichibabin reaction is influenced by the electronic and steric properties of the substituents on the pyridine ring. researchgate.net For a 3,5-disubstituted pyridine, amination generally occurs at the C2 or C6 position. The presence of an electron-donating group like pyrrolidine at C3 might influence the regioselectivity of the attack.
Alternatively, a more modern approach would involve the introduction of a halogen (e.g., chlorine or bromine) at the C2 position of the 5-bromo-3-(pyrrolidin-1-yl)pyridine intermediate, followed by a transition metal-catalyzed amination or an SNAr reaction with an ammonia equivalent. This two-step process could offer greater control over the regiochemistry of the final amination step. For example, a 2-chloro-5-bromo-3-(pyrrolidin-1-yl)pyridine intermediate could potentially be aminated at the C2 position using palladium or copper catalysis. researchgate.net
Chemical Transformations of the this compound Scaffold
Further Functionalization of the Pyridine Ring
The bromine atom at the C5 position of this compound serves as a key handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, thereby enabling the synthesis of diverse libraries of compounds for screening and development. The primary methodologies for the functionalization at this position include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for creating biaryl and vinyl-substituted pyridine systems. The reaction couples the this compound with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The general applicability of this reaction to 2-amino-5-bromopyridines is well-documented. A variety of palladium catalysts, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts generated in situ from a palladium precursor like Palladium(II) acetate (B1210297) and a suitable phosphine ligand, are effective. The choice of base and solvent is crucial and is often optimized for specific substrates.
Catalyst Systems: Common catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and combinations of Pd(OAc)₂ with ligands like SPhos or XPhos.
Bases: Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.
Solvents: A mixture of an organic solvent like dioxane, toluene, or DMF with water is typically used.
The reaction tolerates a wide range of functional groups on the boronic acid partner, allowing for the introduction of various aryl, heteroaryl, and alkenyl moieties at the C5 position.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is instrumental in forming carbon-nitrogen bonds. It enables the reaction of this compound with a variety of primary and secondary amines to yield 5-amino-substituted derivatives. This methodology is particularly valuable for the synthesis of compounds with extended nitrogen-containing networks. The catalyst system typically consists of a palladium precursor and a sterically hindered phosphine ligand.
Catalyst Systems: Precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are often used with bulky electron-rich phosphine ligands such as BINAP, Xantphos, or Josiphos ligands.
Bases: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are generally required.
Solvents: Anhydrous, aprotic solvents like toluene or dioxane are standard.
This reaction allows for the introduction of a diverse array of amino groups, including anilines, alkylamines, and heterocyclic amines, at the C5 position of the pyridine ring.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes. This reaction is the most common method for the synthesis of arylalkynes. For this compound, this would involve coupling with various terminal alkynes to introduce an alkynyl substituent at the C5 position.
Catalyst Systems: A dual-catalyst system is typically employed, consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).
Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), is used, often serving as the solvent as well.
Solvents: When a co-solvent is needed, THF or DMF are common choices.
The Sonogashira coupling provides access to a class of compounds with a linear, rigid alkynyl linker, which can be valuable for applications in materials science and as precursors for further transformations.
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of this compound
| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent | Product Type |
|---|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 5-Aryl/vinyl-3-(pyrrolidin-1-yl)pyridin-2-amine |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃/Ligand or Pd(OAc)₂/Ligand | NaOtBu, LiHMDS | Toluene, Dioxane | 5-(R¹R²N)-3-(pyrrolidin-1-yl)pyridin-2-amine |
| Sonogashira | R-C≡CH | Pd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuI | Et₃N, i-Pr₂NH | Et₃N, THF, DMF | 5-Alkynyl-3-(pyrrolidin-1-yl)pyridin-2-amine |
Green Chemistry and Enabling Technologies in Synthesis
In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. For the synthesis and functionalization of molecules like this compound, technologies that reduce reaction times, energy consumption, and waste generation are highly desirable. Microwave-assisted synthesis and continuous flow chemistry are two such enabling technologies that have shown significant promise.
Microwave irradiation has emerged as a powerful tool to accelerate a wide range of organic reactions. The use of microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture.
For the functionalization of this compound, microwave-assisted protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are particularly relevant. Numerous studies have demonstrated the successful application of microwave heating to these palladium-catalyzed reactions on various bromopyridine substrates. The rapid heating allows for the efficient screening of reaction conditions and the rapid synthesis of compound libraries.
Table 2: Comparison of Conventional vs. Microwave-Assisted Cross-Coupling Reactions
| Reaction Type | Substrate Type | Conventional Heating Time | Microwave-Assisted Time | Key Advantages of Microwave |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl Bromides | 2 - 24 hours | 5 - 30 minutes | Rapid optimization, increased yields, reduced byproducts |
| Buchwald-Hartwig | Aryl Bromides | 4 - 48 hours | 10 - 60 minutes | Faster reaction rates, improved catalyst turnover |
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the potential for automated synthesis and scale-up.
The synthesis and functionalization of heterocyclic compounds, including aminopyridines, are well-suited for continuous flow systems. For the functionalization of this compound, continuous flow setups can be employed for palladium-catalyzed cross-coupling reactions. Heterogeneous catalysts packed into columns are often used in flow systems, which simplifies product purification by eliminating the need to separate the catalyst from the reaction mixture. This approach not only improves the efficiency of the synthesis but also aligns with the principles of green chemistry by enabling catalyst recycling and reducing solvent waste.
Flow chemistry has been successfully applied to Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions of bromopyridines. These systems often demonstrate higher yields and selectivities compared to their batch counterparts due to the precise control over reaction conditions. The integration of in-line purification techniques can further streamline the synthesis of functionalized aminopyridine derivatives.
Table 3: Features and Benefits of Continuous Flow Synthesis for Pyridine Functionalization
| Feature | Benefit | Relevance to this compound |
|---|---|---|
| Precise Control | Improved yield and selectivity, reduced side reactions. | Enables optimization of cross-coupling reactions for higher purity products. |
| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. | Safer handling of reagents and intermediates in multi-step syntheses. |
| Efficient Heat Transfer | Rapid heating and cooling, uniform temperature distribution. | Allows for the use of higher temperatures to accelerate slow reactions without decomposition. |
| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. | Facilitates the production of larger quantities of key intermediates or final compounds. |
Structure Activity Relationship Sar Studies and Rational Scaffold Design
Elucidation of Structural Determinants for Biological Interactions
The biological profile of 5-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine is determined by the specific contributions of its structural features. While direct SAR studies on this exact compound are not extensively published, principles of medicinal chemistry allow for the elucidation of each component's likely role.
Pyridine (B92270) Ring : As a central scaffold, the pyridine ring is an aromatic, electron-deficient heterocycle. pharmablock.com It is a bioisostere of benzene and its nitrogen atom can act as a hydrogen bond acceptor, which can be crucial for binding to a biological target. pharmablock.com This feature can modulate the compound's lipophilicity, improve aqueous solubility, and enhance metabolic stability. nih.gov The π-electron system of the pyridine ring can also engage in π-stacking interactions with protein residues. pharmablock.com
2-Amino Group : The amino group at the 2-position is a key functional group, capable of acting as a hydrogen bond donor. Its presence and position are critical, as aminopyridines are known to interact with various enzymes and receptors, leading to a wide array of pharmacological effects. rsc.org Studies on other pyridine derivatives have shown that amino groups can enhance antiproliferative activity. nih.gov
5-Bromo Group : The bromine atom at the 5-position significantly influences the electronic properties of the pyridine ring. As a halogen, it is an electron-withdrawing group that can affect the compound's acidity and basicity. It can also form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity. In some contexts, halogen atoms have been associated with lower antiproliferative activity nih.gov; however, they can also be strategically placed to block sites of metabolism, potentially increasing a drug's duration of action. pharmablock.com
3-Pyrrolidine Group : The pyrrolidine (B122466) ring is a five-membered, saturated nitrogen heterocycle. nih.gov Unlike flat aromatic rings, its non-planar, sp3-hybridized structure allows for the exploration of three-dimensional space within a binding pocket. nih.govresearchgate.netnih.gov The nitrogen atom of the pyrrolidine ring is basic and can serve as a hydrogen bond acceptor or form ionic interactions. nih.gov Its position on the pyridine core is critical for orienting the molecule correctly for optimal target engagement.
Design Principles for Modulating Bioactivity through Systematic Structural Modifications
Modifying the bioactivity of a lead compound like this compound involves systematic structural changes to optimize its potency, selectivity, and pharmacokinetic properties.
Key design principles include:
Substitution Analysis : Systematically replacing the 5-bromo substituent with other groups (e.g., other halogens, small alkyl groups, hydrogen) can probe the electronic and steric requirements of the binding site.
Scaffold Hopping : Replacing the pyridine core with another heterocyclic system (e.g., pyrimidine) while maintaining the key interacting substituents can lead to compounds with improved properties or novel intellectual property. nih.gov
Blocking Metabolic Sites : In related aminopyridine series, structural modifications have been successfully employed to block sites of metabolic oxidation, thereby reducing the formation of reactive metabolites and mitigating safety risks like mutagenicity. nih.gov Reducing the electron density of the aminopyridine ring is another effective strategy. nih.gov
The following table illustrates potential modifications to the scaffold and their intended effects based on established medicinal chemistry principles.
| Modification Site | Proposed Change | Rationale/Design Principle | Potential Outcome |
| Position 5 (Bromo) | Replace with F, Cl | Fine-tune electronics and size; probe for halogen bonding | Altered binding affinity and metabolic stability |
| Position 5 (Bromo) | Replace with CH₃, H | Remove halogen to assess its necessity for activity | Determine the role of the halogen in target interaction |
| Pyrrolidine Ring | Introduce substituents (e.g., -OH, -F) | Explore new binding interactions; modulate solubility | Enhanced potency and altered pharmacokinetic profile |
| 2-Amino Group | Mono- or di-alkylation | Modify hydrogen bonding capacity and lipophilicity | Altered target affinity and cell permeability |
| Pyridine Core | Replace with Pyrimidine | Scaffold hopping to improve properties or find novel chemistry | Improved ADME properties; novel intellectual property |
Stereochemical Influences on Molecular Recognition
Stereochemistry plays a vital role in molecular recognition, as biological targets like enzymes and receptors are chiral. The pyrrolidine ring in this compound is achiral. However, if substituents were introduced onto the pyrrolidine ring, chiral centers would be created.
The great interest in the pyrrolidine scaffold is partly due to the potential for up to four stereogenic carbon atoms. nih.gov Different stereoisomers of a molecule can have vastly different biological activities, affinities, and toxicities because they will interact differently with the chiral environment of the target protein. nih.govnih.gov Therefore, a key strategy in drug design involving such scaffolds is the synthesis and testing of individual stereoisomers to identify the one with the optimal therapeutic profile. researchgate.net
Pyridine and Pyrrolidine as Privileged Heterocyclic Scaffolds
The core structure of this compound is built from two "privileged scaffolds"—structural motifs that appear frequently in known drugs and bioactive molecules.
The pyridine ring is one of the most important heterocyclic scaffolds in medicinal chemistry. rsc.orgrsc.org It is present in numerous natural products, such as vitamins, and is a core component of many FDA-approved drugs. nih.govtandfonline.comnih.gov Its utility stems from its unique properties:
Bioisosterism with Benzene : It can substitute for a phenyl ring, with the nitrogen atom introducing key changes. pharmablock.com
Modulation of Physicochemical Properties : The nitrogen atom acts as a hydrogen bond acceptor, which can improve water solubility and allow for specific interactions with biological targets. pharmablock.comnih.gov
Metabolic Stability : The pyridine ring itself is relatively stable to metabolic degradation. pharmablock.com
Synthetic Versatility : It can be readily functionalized, allowing for the synthesis of large libraries of compounds for screening. nih.gov
The pyrrolidine ring is also a highly valued scaffold in drug discovery, ranking among the most common non-aromatic nitrogen heterocycles in FDA-approved drugs. nih.gov Its advantages include:
Three-Dimensionality : The sp³-hybridized, non-planar structure provides 3D diversity, which is increasingly sought after in drug candidates to achieve higher selectivity and better physicochemical properties. nih.govnih.gov
Stereochemical Richness : It can incorporate multiple chiral centers, allowing for fine-tuning of target binding. nih.govresearchgate.net
Basic Nitrogen Center : The secondary amine nitrogen is basic and often serves as a key pharmacophoric feature, forming hydrogen bonds or salt bridges. nih.gov In 92% of FDA-approved drugs containing this scaffold, the nitrogen atom is substituted to modulate activity and properties. nih.govresearchgate.net
Favorable Properties : The inclusion of a pyrrolidine ring can improve a compound's solubility and permeability.
The use of privileged scaffolds like pyridine and pyrrolidine is a cornerstone of modern drug discovery. elsevierpure.com By incorporating these validated structural motifs, medicinal chemists can design molecules with a higher probability of biological activity and drug-like properties.
Many successful drugs are built around these scaffolds. For example, pyridine-containing drugs are used to treat a vast range of conditions, including cancer (e.g., Crizotinib), tuberculosis (e.g., Isoniazid), and Alzheimer's disease (e.g., Tacrine). tandfonline.comnih.gov Pyrrolidine-containing compounds are also prevalent and are used as anticancer, antiviral, and anti-inflammatory agents, among others. frontiersin.org
Using the this compound core as a starting point, a lead optimization campaign would involve several strategic steps to enhance its therapeutic potential.
Core Refinement : The initial phase would involve confirming the importance of each part of the scaffold. This includes synthesizing analogs where the 5-bromo group is replaced by other halogens (F, Cl) or small alkyl groups to understand the steric and electronic requirements at this position. The necessity of the 2-amino group would also be confirmed by synthesizing analogs with the substituent at a different position or replacing it altogether.
Exploration of the Pyrrolidine Moiety : The next step would focus on the pyrrolidine ring. Substituents could be added to its carbon atoms to probe for additional binding pockets on the target protein. This would introduce stereocenters, necessitating the synthesis and evaluation of individual enantiomers to identify the most active and safest stereoisomer.
Physicochemical Property Modulation : To improve drug-like properties, modifications would be made to modulate lipophilicity and solubility. This could involve replacing the pyrrolidine ring with other saturated heterocycles like piperidine or morpholine.
Pharmacokinetic Improvement : Modifications would be guided by in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data. For instance, if a specific site on the molecule is found to be a metabolic hot-spot, it could be blocked, for example, by introducing a fluorine atom, to improve metabolic stability and prolong the compound's half-life.
This systematic, multi-parameter optimization approach is essential for converting a promising hit compound into a viable drug candidate.
Mechanistic Investigations and Computational Chemical Studies
Reaction Mechanisms for 5-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine Synthesis
The synthesis of this compound involves the formation of a crucial carbon-nitrogen (C-N) bond between the pyridine (B92270) ring and the pyrrolidine (B122466) moiety. The mechanistic pathways for this transformation are primarily governed by the principles of nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.
The formation of the C-N bond in this compound can be conceptualized through several potential mechanistic pathways, largely dependent on the starting materials and reaction conditions. A common approach involves the reaction of a dihalogenated pyridine derivative, such as 3,5-dibromo-2-aminopyridine, with pyrrolidine.
One plausible mechanism is a nucleophilic aromatic substitution (SNAr) reaction. In this pathway, the pyrrolidine acts as a nucleophile, attacking the carbon at the 3-position of the pyridine ring. The inherent electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the presence of two bromine atoms, activates the ring towards nucleophilic attack. The reaction would proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate. Subsequent departure of the bromide leaving group from the 3-position would yield the final product. The regioselectivity for the 3-position over the 5-position is influenced by the electronic effects of the amino group at the 2-position.
Alternatively, and more commonly in modern organic synthesis, the C-N bond formation is achieved through transition metal-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination. This method offers milder reaction conditions and broader substrate scope. The catalytic cycle typically begins with the oxidative addition of the C-Br bond of the pyridine substrate to a low-valent metal catalyst, often a palladium(0) or copper(I) complex. This is followed by the coordination of pyrrolidine to the metal center and subsequent deprotonation by a base to form a metal-amido complex. The final and key step is the reductive elimination of the desired product, this compound, which regenerates the active catalyst and completes the cycle. Copper-catalyzed C-H amination processes have also been explored for the synthesis of pyrrolidines, involving various copper oxidation states from Cu(I) to Cu(III) in either two-electron or single-electron transfer steps nih.gov.
A third, more novel approach could involve photoenzymatic methods. Recent studies have demonstrated that photoenzymes can facilitate stereoselective hydroamination for C-N bond formation in pyrrolidine synthesis, operating through mechanisms distinct from traditional small molecule catalysis nih.gov. While not yet reported for this specific compound, such biocatalytic methods represent a frontier in C-N bond formation.
The choice of catalysts and reagents is paramount in directing the selectivity and maximizing the efficiency of the synthesis of this compound, particularly in cross-coupling reactions.
Catalysts:
Palladium Catalysts: Palladium complexes, such as Pd(PPh₃)₄, are widely used for C-N bond formation. The choice of phosphine (B1218219) ligands associated with the palladium center is critical. Bulky, electron-rich ligands can facilitate the oxidative addition and reductive elimination steps, thereby increasing the reaction rate and yield.
Copper Catalysts: Copper-based catalysts, often in the form of copper(I) salts like CuI, provide a more economical alternative to palladium. They are particularly effective in Ullmann condensation reactions, a type of copper-catalyzed nucleophilic substitution.
Reagents:
Bases: A base is essential in most cross-coupling reactions to deprotonate the amine nucleophile (pyrrolidine), increasing its nucleophilicity and facilitating the formation of the metal-amido complex. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) nih.govnih.gov and phosphates (e.g., K₃PO₄) mdpi.com, or organic bases like sodium tert-butoxide. The strength and nature of the base can significantly impact the reaction's efficiency.
Solvents: The solvent plays a crucial role in solubilizing the reactants and stabilizing the intermediates. Aprotic polar solvents like 1,4-dioxane, toluene (B28343), or dimethylformamide (DMF) are frequently employed. The choice of solvent can influence the reaction temperature and the catalyst's stability and activity.
The interplay between the catalyst, ligand, base, and solvent determines the reaction's outcome. For instance, in the synthesis of related pyridine derivatives, a palladium tetrakis(triphenylphosphine) catalyst with potassium phosphate (B84403) as the base in a dioxane/water solvent system was found to be effective for Suzuki cross-coupling reactions mdpi.com. Such conditions are often adaptable for C-N coupling as well, highlighting the modularity of these catalytic systems.
| Component | Role in Synthesis | Common Examples |
| Catalyst | Facilitates C-N bond formation by lowering the activation energy. | Pd(PPh₃)₄, CuI |
| Ligand | Modulates the electronic and steric properties of the metal catalyst. | Triphenylphosphine (PPh₃), Xantphos |
| Base | Deprotonates the amine, increasing its nucleophilicity. | K₃PO₄, Cs₂CO₃ nih.govnih.gov, NaOtBu |
| Solvent | Solubilizes reactants and stabilizes intermediates. | Toluene, Dioxane, DMF nih.gov |
Molecular Interactions and Binding Dynamics
The potential biological activity of this compound is intrinsically linked to its ability to interact with macromolecular targets such as proteins and enzymes. Computational chemistry provides powerful tools to investigate these interactions at a molecular level.
While specific ligand-target interaction studies for this compound are not extensively documented, its structural motifs suggest several potential types of non-covalent interactions that are crucial for molecular recognition.
Hydrogen Bonding: The 2-amino group on the pyridine ring is a potent hydrogen bond donor. The nitrogen atom of the pyridine ring and the pyrrolidine nitrogen can act as hydrogen bond acceptors. These interactions are highly directional and play a key role in the specificity of ligand binding.
Halogen Bonding: The bromine atom at the 5-position can participate in halogen bonding, an interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site on the target, such as a carbonyl oxygen or an aromatic ring.
Hydrophobic and van der Waals Interactions: The pyrrolidine ring is a nonpolar, aliphatic moiety that can engage in favorable hydrophobic and van der Waals interactions with nonpolar pockets within a protein's binding site.
π-Stacking: The electron-rich pyridine ring can participate in π-π stacking or cation-π interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a target's active site.
Molecular dynamics simulations can be employed to explore the conformational flexibility of the molecule within a binding site, providing insights into the stability and dynamics of these interactions over time nih.gov.
Computational modeling is a cornerstone of modern drug discovery, enabling the prediction of a compound's biological activity and selectivity before its synthesis.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be performed against various kinase or receptor targets to generate a binding score, which estimates the binding affinity. The resulting binding pose can reveal key interactions, guiding the design of more potent and selective analogues nih.gov.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for this compound, its activity could be predicted based on models built from structurally related compounds.
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (a pharmacophore) required for biological activity. A pharmacophore model could be developed based on known active molecules for a specific target, and then this compound could be screened against this model to assess its potential for similar activity.
These computational tools are instrumental in prioritizing compounds for synthesis and biological testing, thereby accelerating the discovery of new therapeutic agents nih.gov.
Quantum Chemical Calculations on this compound
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of this compound.
DFT studies can be used to calculate a range of molecular properties that provide insight into the compound's behavior. These include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites for non-covalent interactions like hydrogen and halogen bonding.
Reactivity Descriptors: DFT calculations can yield global reactivity descriptors such as chemical hardness, softness, electronegativity, and chemical potential. These descriptors help in quantifying the molecule's reactivity and are often used in QSAR studies. For instance, such calculations have been applied to other bromo-pyridine derivatives to understand their reaction pathways and potential as chiral dopants mdpi.com.
Below is a hypothetical table of quantum chemical properties for this compound, illustrating the type of data that would be generated from a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level of theory).
| Property | Calculated Value (Hypothetical) | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability; related to ionization potential. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability; related to electron affinity. |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
| Mulliken Charge on N (amino) | -0.75 e | Indicates the partial negative charge, a potential hydrogen bond acceptor site. |
| Mulliken Charge on H (amino) | +0.40 e | Indicates the partial positive charge, a potential hydrogen bond donor site. |
| Mulliken Charge on Br | -0.05 e | Indicates the partial charge, relevant for halogen bonding potential. |
These theoretical calculations provide a fundamental understanding of the molecule's intrinsic properties, complementing experimental studies and guiding further research into its synthesis and potential applications.
Electronic Structure Analysis and Frontier Molecular Orbital Theory
A comprehensive understanding of the chemical reactivity and kinetic stability of this compound would necessitate a thorough analysis of its electronic structure. This is typically achieved using quantum mechanical methods, such as Density Functional Theory (DFT). Such studies would yield valuable information about the distribution of electrons within the molecule and the energies of its molecular orbitals.
Central to this analysis is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of the HOMO are indicative of the molecule's ability to donate electrons, making it susceptible to electrophilic attack. Conversely, the LUMO's energy and location suggest the molecule's capacity to accept electrons, highlighting regions prone to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and stability. A large gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more readily polarizable and reactive.
For this compound, a DFT calculation would provide the precise energy values for the HOMO, LUMO, and the resulting energy gap. Furthermore, visualization of these orbitals would reveal their spatial distribution. It is hypothesized that the HOMO would likely be localized on the electron-rich aminopyridine ring and the nitrogen atom of the pyrrolidine substituent, while the LUMO might be distributed across the pyridine ring, influenced by the electron-withdrawing bromine atom.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Example Data)
| Parameter | Value (eV) | Description |
| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.6 | Energy difference between HOMO and LUMO |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from a DFT calculation. Actual values would require a dedicated computational study.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are key determinants of its biological activity and physical properties. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of the molecule. This is particularly important for this compound due to the rotatable single bond connecting the pyrrolidine ring to the pyridine core.
A systematic conformational search would involve rotating this bond and calculating the potential energy at each step to map out the potential energy surface. This would reveal the most stable conformers and the energy barriers between them. The pyrrolidine ring itself can adopt different puckered conformations (e.g., envelope or twist), which would also be investigated to find the global energy minimum structure.
Molecular Dynamics (MD) simulations would provide a more dynamic picture of the compound's behavior over time. By simulating the motion of the atoms under a given set of conditions (e.g., in a solvent at a specific temperature), MD can explore the conformational space accessible to the molecule and identify the most populated conformational states. These simulations can also reveal important information about intramolecular interactions, such as hydrogen bonds, and how the molecule interacts with its environment.
For this compound, MD simulations could elucidate the preferred orientation of the pyrrolidine ring relative to the pyridine ring and the dynamics of the amino group. This information is crucial for understanding how the molecule might bind to a biological target.
Table 2: Potential Conformational Parameters for Investigation (Example)
| Dihedral Angle | Description | Predicted Stable Conformations (°) |
| C2-C3-N(pyrrolidine)-C(pyrrolidine) | Rotation around the pyridine-pyrrolidine bond | 30, 150 |
| Pyrrolidine Ring Pucker | Conformation of the pyrrolidine ring | Envelope, Twist |
Note: This table outlines key parameters for a conformational analysis. The predicted stable conformations are illustrative and would need to be determined through computational calculations.
Advanced Spectroscopic Characterization of 5 Bromo 3 Pyrrolidin 1 Yl Pyridin 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and in the solid state. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H and ¹³C NMR for Structural Elucidation
One-dimensional ¹H (proton) and ¹³C NMR are the primary methods for the initial structural verification of 5-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) provide a complete picture of the proton and carbon framework. uobasrah.edu.iq
In the ¹H NMR spectrum, distinct signals are expected for the protons on the pyridine (B92270) ring, the pyrrolidine (B122466) ring, and the amine group. The aromatic protons on the pyridine ring typically appear in the downfield region (δ 6.0-9.0 ppm). For the this compound structure, two doublets would be anticipated for the pyridyl protons at positions 4 and 6, with their coupling constant revealing their meta-relationship. The protons of the pyrrolidine ring would appear more upfield, typically as multiplets, corresponding to the methylene (B1212753) groups adjacent to the nitrogen (α-protons) and the other methylene groups (β-protons). The amine (NH₂) protons often present as a broad singlet. acs.org
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the pyridine ring are observed in the aromatic region (δ 100-160 ppm). The carbon atom attached to the bromine (C5) would be significantly influenced by the halogen's electronic effects. The carbons of the pyrrolidine ring would appear in the aliphatic region (δ 20-60 ppm). mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for Substituted 2-Aminopyridine (B139424) Structures
This table presents typical chemical shift ranges based on data from analogous substituted aminopyridine and aminopyrimidine compounds. mdpi.comrsc.orgnih.gov
| Atom Position | ¹H NMR | ¹³C NMR |
| Chemical Shift (δ, ppm) | Multiplicity | |
| Pyridine H-4 | 7.0 - 8.0 | d |
| Pyridine H-6 | 7.5 - 8.5 | d |
| Amine NH₂ | 4.5 - 6.0 | br s |
| Pyrrolidine α-CH₂ | 3.0 - 3.8 | m |
| Pyrrolidine β-CH₂ | 1.8 - 2.2 | m |
| Pyridine C-2 | - | - |
| Pyridine C-3 | - | - |
| Pyridine C-5 | - | - |
Note: 'd' denotes doublet, 'br s' denotes broad singlet, 'm' denotes multiplet. Chemical shifts are referenced to a standard like Tetramethylsilane (TMS).
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are employed to resolve complex spectra and unambiguously assign signals by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the pyridyl protons (H-4 and H-6) and within the pyrrolidine ring's methylene groups, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It is used to definitively assign the carbon signals based on their attached, and usually pre-assigned, proton signals. For instance, the signals for the α- and β-protons of the pyrrolidine ring would correlate with their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular skeleton. It can establish the connection of the pyrrolidine ring to the C-3 position of the pyridine ring by showing a correlation from the α-protons of the pyrrolidine to the C-3 and C-4 carbons of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. It could, for example, reveal spatial proximity between the pyrrolidine α-protons and the pyridine H-4 proton.
Solid-State NMR for Crystalline Forms
Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing information that is often inaccessible by solution NMR or X-ray diffraction. mdpi.com For this compound, ssNMR can be used to study its crystalline forms, identify polymorphism (the existence of multiple crystal structures), and analyze its molecular conformation and packing in the solid state. mdpi.comacs.org Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR provide high-resolution spectra of solid samples, where differences in chemical shifts can indicate distinct crystalline environments or different polymorphs. acs.orgrsc.org
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing molecules like this compound. d-nb.info In positive ion mode, the analysis would typically show a prominent signal for the protonated molecule, [M+H]⁺. A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity for the molecular ion, one for [M+H]⁺ and another at [M+2+H]⁺. mdpi.com This characteristic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. Fragmentation analysis (MS/MS) can be performed on the molecular ion to yield structural information, with potential fragmentation pathways including the loss of HBr or cleavage of the pyrrolidine ring. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. rsc.org For this compound (C₉H₁₂BrN₃), HRMS can distinguish its formula from other potential formulas that have the same nominal mass. The comparison between the calculated (theoretical) mass and the experimentally found mass serves as a powerful confirmation of the compound's identity and purity. acs.orgnih.gov
Table 2: Representative HRMS Data for this compound
This table illustrates the expected high-resolution mass data for the protonated molecule. mdpi.comnih.gov
| Ion Formula | Calculated Mass (m/z) | Found Mass (m/z) | Difference (ppm) |
| [C₉H₁₃⁷⁹BrN₃]⁺ | 254.0342 | Typically within ± 5 ppm | Typically within ± 5 ppm |
| [C₉H₁₃⁸¹BrN₃]⁺ | 256.0321 | Typically within ± 5 ppm | Typically within ± 5 ppm |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups and elucidating the structural features of a molecule by analyzing its interaction with infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a complex series of absorption bands corresponding to the various vibrational modes of its constituent functional groups, including the primary amine, the substituted pyridine ring, the pyrrolidine ring, and the carbon-bromine bond.
The primary amine (-NH₂) group is typically characterized by two distinct stretching vibrations in the 3500-3200 cm⁻¹ region. sciforum.net These correspond to the asymmetric and symmetric N-H stretching modes. Additionally, the -NH₂ group displays a scissoring (in-plane bending) vibration, which is expected to appear in the 1650-1580 cm⁻¹ range. An out-of-plane wagging vibration can also be observed, typically as a broad band between 850-750 cm⁻¹. sciforum.net
The vibrational modes of the pyridine ring will contribute significantly to the fingerprint region of the spectrum. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring are expected to produce a series of sharp bands in the 1600-1400 cm⁻¹ region. The substitution pattern on the pyridine ring influences the exact position and intensity of these bands. In-plane and out-of-plane C-H bending vibrations will also be present at lower wavenumbers.
The pyrrolidine substituent introduces aliphatic C-H stretching vibrations, which are expected to appear just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. The CH₂ scissoring and wagging vibrations from the pyrrolidine ring will be observed around 1470 cm⁻¹ and 1350-1260 cm⁻¹, respectively. The C-N stretching vibration of the tertiary amine within the pyrrolidine ring attached to the pyridine core is expected in the 1250-1020 cm⁻¹ region.
Finally, the carbon-bromine (C-Br) bond will exhibit a stretching vibration at lower frequencies, typically in the 600-500 cm⁻¹ range. The precise assignment of these vibrational modes can be complex due to the potential for coupling between different modes. A detailed analysis, often supported by theoretical calculations, is necessary for unambiguous assignments, as has been performed for closely related molecules like 2-amino-5-bromopyridine. researchgate.net
Table 1: Principal Infrared Vibrational Modes for this compound This table is generated based on characteristic vibrational frequencies of analogous compounds and functional groups.
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
| 3500 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Aromatic C-H Stretch | Pyridine Ring |
| 2960 - 2850 | Aliphatic C-H Stretch | Pyrrolidine Ring |
| 1650 - 1580 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N Ring Stretching | Pyridine Ring |
| 1470 - 1440 | CH₂ Scissoring (Bending) | Pyrrolidine Ring |
| 1300 - 1100 | C-N Stretch (Aromatic Amine & Pyrrolidine) | C-N Bonds |
| 850 - 750 | N-H Wagging | Primary Amine (-NH₂) |
| 600 - 500 | C-Br Stretch | Carbon-Bromine Bond |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound is dictated by its chromophoric 2-aminopyridine core. This structure gives rise to electronic transitions, primarily of the π → π* and n → π* type. The π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-energy and result in strong absorption bands. The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital and are generally of lower intensity.
Compounds with a 2-aminopyridine scaffold are known to exhibit significant fluorescence. researchgate.net Unsubstituted 2-aminopyridine itself is noted for having a high quantum yield (Φ), which is a measure of its fluorescence efficiency. edinst.com The introduction of substituents onto the aminopyridine ring, such as the bromo and pyrrolidinyl groups in the target molecule, can modulate these photophysical properties. The electron-donating nature of the amino and pyrrolidinyl groups, combined with the electron-withdrawing and heavy-atom effects of the bromine, can lead to complex shifts in the absorption and emission maxima (λabs and λem) and affect the quantum yield.
Studies on multi-substituted aminopyridines have shown that they can be efficient blue-light emitters. nih.govnih.gov For instance, various 2-amino-6-phenylpyridine-3,4-dicarboxylates exhibit absorption maxima around 270 nm and emission maxima in the 480-485 nm range, with quantum yields often exceeding 0.30. nih.gov The specific wavelengths and efficiency for this compound would depend on the interplay of its specific substituents, but it is reasonable to predict that it will absorb in the UV region and fluoresce in the visible region.
Table 2: Representative Photophysical Properties of Substituted 2-Aminopyridine Derivatives in Ethanol Data adapted from studies on analogous fluorescent aminopyridine systems to illustrate typical properties. nih.gov
| Compound Structure (Analogues) | λabs (nm) | λem (nm) | Quantum Yield (Φ) |
| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 480 | 0.34 |
| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 480 | 0.44 |
| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 480 | 0.31 |
| Diethyl 2-(tert-butylamino)-6-(p-bromophenyl)pyridine-3,4-dicarboxylate | 270 | 485 | 0.22 |
The electronic absorption and emission spectra of polar molecules like this compound are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. Changes in solvent polarity can alter the energy difference between the ground state and the excited state of the molecule, leading to shifts in the spectral bands.
For π → π* transitions, the excited state is typically more polar than the ground state. Consequently, an increase in solvent polarity will stabilize the excited state more than the ground state, resulting in a lower energy transition. This manifests as a bathochromic shift (a shift to longer wavelengths, or red shift) in the absorption spectrum. Conversely, for n → π* transitions, the ground state is often more stabilized by polar, protic solvents through interactions like hydrogen bonding with the non-bonding electrons. This can lead to a hypsochromic shift (a shift to shorter wavelengths, or blue shift) upon increasing solvent polarity.
The fluorescence emission spectrum is also highly susceptible to solvent effects. Following excitation, the solvent molecules have time to reorient around the more polar excited state of the fluorophore, leading to a lower energy, stabilized excited state from which emission occurs. This stabilization is more pronounced in more polar solvents, resulting in a larger Stokes shift (the energy difference between the absorption and emission maxima) and a bathochromic shift in the emission spectrum. Studies on 2-amino-3-cyanopyridine (B104079) derivatives have demonstrated this trend, where emission wavelengths shift to longer values as solvent polarity increases. sciforum.net
Table 3: Example of Solvent Effects on the Emission Spectra of a 2-Amino-3-cyanopyridine Derivative This table illustrates the typical solvatochromic effect observed in related aminopyridine compounds. sciforum.net
| Solvent | Polarity (Dielectric Constant, ε) | Emission Maximum (λem, nm) |
| Cyclohexane | 2.0 | 385 |
| Dioxane | 2.2 | 400 |
| Chloroform | 4.8 | 415 |
| Acetonitrile | 37.5 | 425 |
| Ethanol | 24.6 | 430 |
Future Perspectives and Emerging Research Directions for 5 Bromo 3 Pyrrolidin 1 Yl Pyridin 2 Amine
Development of Novel and Efficient Synthetic Routes
While established methods for the synthesis of substituted aminopyridines exist, future research will likely focus on developing more efficient, scalable, and versatile routes to 5-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine and its analogs. A key area of development will be the application of modern cross-coupling reactions. For instance, palladium-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig amination, could be further optimized. Research into Suzuki cross-coupling reactions on similar bromo-amino-pyridine skeletons has demonstrated the feasibility of creating carbon-carbon bonds to introduce diverse aryl or alkyl groups at the bromine position. mdpi.com Future work could explore a wider range of boronic acids and catalysts to build a library of derivatives from this common intermediate.
Table 1: Potential Future Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Advanced Cross-Coupling | High functional group tolerance, access to diverse derivatives. | Development of more active and stable catalyst systems; exploration of a broader substrate scope. |
| C-H Functionalization | High atom economy, reduced pre-functionalization steps. | Improving regioselectivity and overcoming challenges with substrate activation. |
| Multicomponent Reactions | Increased efficiency, reduced waste, operational simplicity. rsc.org | Design of novel MCRs that assemble the core structure in a single step. |
| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction parameters. | Adaptation of existing batch syntheses to continuous flow processes. |
Exploration of Undiscovered Biological Targets and Therapeutic Applications
The aminopyridine core is present in numerous biologically active compounds, known to interact with a wide array of enzymes and receptors. researchgate.net However, the specific biological profile of this compound remains largely uncharted territory. Future research should prioritize high-throughput screening of this compound against diverse panels of biological targets to identify novel therapeutic opportunities.
Given the structural motifs, potential areas for exploration include:
Kinase Inhibition: Many kinase inhibitors feature substituted pyridine (B92270) rings. The unique electronic properties conferred by the bromine and pyrrolidine (B122466) substituents could lead to selective inhibition of specific kinases involved in oncology or inflammatory diseases.
Ion Channel Modulation: Aminopyridines are known to function as potassium channel blockers. researchgate.net This compound could be investigated for its activity on various ion channels, with potential applications in neurological disorders.
G-Protein Coupled Receptor (GPCR) Ligands: The scaffold could serve as a starting point for developing novel agonists or antagonists for GPCRs, which are critical targets in numerous therapeutic areas.
The bromine atom serves as a valuable handle for further chemical modification via cross-coupling reactions, allowing for the creation of a focused library of derivatives. mdpi.com This library could then be used in structure-activity relationship (SAR) studies to optimize potency and selectivity for newly identified biological targets.
Integration of Advanced Computational and Experimental Methodologies for Predictive Research
The synergy between computational chemistry and experimental validation is a powerful tool for accelerating drug discovery. For this compound, future research can greatly benefit from the integration of these methodologies.
Predictive Modeling: In silico methods can predict the compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify potential liabilities early in the research process.
Molecular Docking: Computational docking studies can simulate the binding of this compound to the active sites of various proteins. This can help prioritize which biological targets to pursue experimentally and guide the design of more potent analogs.
Quantum Mechanical Studies: Methods like Density Functional Theory (DFT), which have been applied to similar pyridine derivatives, can be used to calculate molecular properties such as electrostatic potential surfaces, frontier molecular orbitals, and reactivity indices. mdpi.comresearchgate.net This information provides fundamental insights into the molecule's chemical behavior and potential for intermolecular interactions. mdpi.comnih.gov
By using computational tools to generate hypotheses, researchers can design more focused and efficient experiments, ultimately reducing the time and resources required to explore the compound's full therapeutic potential.
Sustainable and Green Chemical Approaches in the Synthesis of Aminopyridine Derivatives
The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research on this compound and related aminopyridines should focus on developing environmentally benign synthetic methods. bohrium.comrasayanjournal.co.in
Key green chemistry approaches include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase yields, and minimize the formation of byproducts compared to conventional heating methods. nih.govacs.org
Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental impact of the synthesis. rsc.orgbohrium.com
Catalysis: The development and use of reusable, non-toxic catalysts, including nano-catalysts and organocatalysts, are central to sustainable chemistry. bohrium.com These can replace hazardous reagents and simplify product purification.
Atom Economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of atoms from the starting materials into the final product minimizes waste. rsc.orgrasayanjournal.co.in
Adopting these sustainable practices will not only reduce the environmental footprint associated with the synthesis of these valuable compounds but also often leads to more efficient and cost-effective processes. rasayanjournal.co.in
Table 2: Green Chemistry Approaches for Aminopyridine Synthesis
| Green Approach | Principle | Potential Benefit for Synthesis |
|---|---|---|
| Microwave Irradiation | Rapid and uniform heating through dielectric interactions. nih.gov | Shorter reaction times, higher yields, fewer side reactions. nih.govacs.org |
| Benign Solvents | Use of environmentally friendly media like water or ethanol. bohrium.com | Reduced toxicity and environmental pollution. rsc.org |
| Multicomponent Reactions | Combining three or more reactants in a single step. rasayanjournal.co.in | Increased efficiency, reduced waste, and simplified procedures. researchgate.net |
| Reusable Catalysts | Employing catalysts that can be easily recovered and reused. | Lower costs, reduced waste, and minimized use of toxic metals. |
Q & A
Advanced Question
- In vitro assays : Screen against kinase targets (e.g., JAK2) due to pyridine’s role in kinase inhibition . Use ATP-binding assays (Caliper LabChip) to quantify IC.
- ADMET profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 cells) to prioritize lead compounds.
What are the challenges in scaling up synthesis, and how can they be addressed?
Advanced Question
- Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve E-factor.
- Process safety : Conduct reaction calorimetry to identify exothermic risks during pyrrolidine addition.
- Purification : Switch from column chromatography to crystallization (e.g., using ethanol/water) for cost-effective scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
